N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O4S/c1-29(27,28)24-9-6-15(7-10-24)19(26)21-8-11-23-13-22-17(12-18(23)25)14-2-4-16(20)5-3-14/h2-5,12-13,15H,6-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCJVHKYARKAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound with the CAS number 1903480-39-6, is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H21FN6O3, with a molecular weight of 424.4 g/mol. The structure features a piperidine ring substituted with a methylsulfonyl group and an oxopyrimidine moiety, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN6O3 |
| Molecular Weight | 424.4 g/mol |
| CAS Number | 1903480-39-6 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical biochemical pathways.
- Enzyme Inhibition : The presence of the pyrimidine ring is believed to enhance binding affinity to target enzymes, potentially modulating their activity.
- Receptor Interaction : The fluorophenyl group may influence the compound's lipophilicity, facilitating better membrane permeability and receptor binding.
Biological Assays and Findings
Recent research has focused on evaluating the compound's efficacy through various in vitro and in vivo assays.
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties. For example, it was tested against several bacterial strains, showing promising Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound could be effective against resistant strains of bacteria, warranting further investigation into its potential as an antibacterial agent.
Anti-inflammatory Properties
Additionally, studies have indicated that the compound possesses anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in cultured macrophages, suggesting a potential role in treating inflammatory diseases.
Case Studies
A recent case study published in ACS Chemical Letters explored the synthesis and biological evaluation of similar compounds related to this compound. The study highlighted the importance of structural modifications in enhancing biological activity against specific targets such as carbonic anhydrases .
Comparison with Similar Compounds
Structural Analogues and Receptor Interactions
The table below compares the target compound with structurally related molecules, focusing on substituents, receptor affinity, and functional activity:
Key Findings from Comparative Analysis
Substituent Effects on Receptor Selectivity: The 4-fluorophenyl group in the target compound is a common feature in sigma ligands but contrasts with 3,4-dichlorophenyl in ’s antagonist, which may increase potency but reduce selectivity due to interactions with non-sigma receptors . Methylsulfonyl vs. trifluoromethyl groups: The former may improve metabolic stability and sigma1 selectivity, whereas trifluoromethyl (as in ) is often used for enhanced lipophilicity and kinase binding.
Functional Activity :
- Compounds with piperazine or piperidine-carboxamide moieties (e.g., target compound and ’s antagonist) show dopamine release modulation, but effects vary:
- Inhibition (e.g., dichlorophenyl analog) vs. enhancement (e.g., morpholinoethyl derivatives in ).
Synthetic Feasibility: The target compound’s pyrimidinone core and sulfonamide group are synthetically accessible, as demonstrated by similar structures in –3 . However, the ethyl-linked piperidine-carboxamide introduces complexity, requiring multi-step synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
